molecular formula C21H21NO4 B2565426 (S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid CAS No. 2137082-40-5

(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid

Cat. No.: B2565426
CAS No.: 2137082-40-5
M. Wt: 351.402
InChI Key: NOVFSLBJPZLTLZ-AWEZNQCLSA-N
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Description

(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is often used in peptide synthesis due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid typically involves the protection of the amino group of the pyrrolidine ring with the fluorenylmethoxycarbonyl group. This can be achieved using reagents such as fluorenylmethoxycarbonyl chloride in the presence of a base like sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yields and purity of the final product. The use of solid-phase synthesis techniques is also common, where the compound is anchored to a resin and sequentially built up through a series of chemical reactions .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its stability and ease of handling make it an ideal protecting group for amino acids during the synthesis of peptides. Additionally, it is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of bioactive compounds .

Mechanism of Action

The mechanism of action of (S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of the pyrrolidine ring, preventing unwanted side reactions during the synthesis process. This allows for the selective formation of peptide bonds, leading to the desired peptide sequence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid apart from similar compounds is its specific structure, which provides unique stability and reactivity properties. This makes it particularly useful in peptide synthesis, where precise control over the reaction conditions is crucial .

Properties

IUPAC Name

2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)11-14-9-10-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVFSLBJPZLTLZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137082-40-5
Record name (S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid
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